2,5-Dichloro-6-methyl-1,3-benzothiazole chemical structure and properties
2,5-Dichloro-6-methyl-1,3-benzothiazole chemical structure and properties
Technical Monograph: 2,5-Dichloro-6-methyl-1,3-benzothiazole
Executive Summary: The Heterocyclic Warhead
2,5-Dichloro-6-methyl-1,3-benzothiazole (CAS 113072-25-6) represents a specialized scaffold in medicinal and agrochemical discovery. Unlike simple benzothiazoles, this trisubstituted derivative functions as a dual-reactivity platform . The electrophilic C2-position serves as a "soft" warhead for nucleophilic aromatic substitution (
This guide deconstructs the compound from a synthetic and mechanistic perspective, providing researchers with the logic required to utilize it as a building block for advanced pharmacophores.
Chemical Identity & Physicochemical Profile
The structural integrity of this compound relies on the electronic disparity between the two chlorine substituents. The C2-chlorine is heteroaryl and labile; the C5-chlorine is aryl and robust.
| Property | Data / Descriptor |
| IUPAC Name | 2,5-Dichloro-6-methyl-1,3-benzothiazole |
| CAS Number | 113072-25-6 |
| Molecular Formula | |
| Molecular Weight | 218.10 g/mol |
| SMILES | Cc1c(Cl)cc2nc(Cl)sc2c1 |
| LogP (Predicted) | 3.8 – 4.2 (Highly Lipophilic) |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Melting Point | Approx. 95–105 °C (Analogous prediction based on 2,6-dichloro isomer) |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water.[1][2] |
Structural NMR Logic (Predictive)
-
Proton Environment: The 2,5,6-substitution pattern leaves protons only at positions C4 and C7 .
-
Multiplicity: Since C4 and C7 are para to each other across the benzene ring, they do not share adjacent carbons.
- ~7.8-8.0 ppm (s, 1H, H4): Deshielded by the adjacent nitrogen lone pair and the aromatic ring current.
- ~7.5-7.7 ppm (s, 1H, H7): Slightly more shielded, adjacent to the sulfur.
- ~2.4 ppm (s, 3H, -CH3): Characteristic benzylic methyl singlet.
Synthetic Architecture
Direct chlorination of benzothiazole is non-selective. To achieve the specific 2,5-dichloro-6-methyl regiochemistry, a "bottom-up" cyclization strategy is required, starting from a substituted aniline.
Primary Route: The Hugerschhoff Cyclization & Sandmeyer Sequence
This protocol ensures the 5-chloro and 6-methyl substituents are locked in place before the heterocyclic ring is closed.
Step 1: Cyclization
Precursor: 4-Chloro-3-methylaniline .
Reagents: Potassium thiocyanate (KSCN) and Bromine (
Step 2: C2-Functionalization (The Sandmeyer Reaction)
Reagents: Sodium Nitrite (
Synthetic Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring correct placement of the 5-chloro and 6-methyl substituents.
Reactivity Profile: The "Warhead"
The utility of 2,5-dichloro-6-methyl-1,3-benzothiazole lies in its chemoselectivity .
-
Site A (C2-Cl): Highly reactive. The C=N bond of the thiazole ring acts as an electron sink (similar to a carbonyl), making C2 highly susceptible to Nucleophilic Aromatic Substitution (
). -
Site B (C5-Cl): Unreactive under standard conditions. It requires palladium catalysis (Buchwald-Hartwig or Suzuki) to be displaced.
Mechanism: Addition-Elimination
When treated with a nucleophile (e.g., a primary amine or thiol), the reaction proceeds via a Meisenheimer-like complex . The nitrogen at position 3 stabilizes the negative charge intermediate.
Key Protocol: Amination (Synthesis of Pharmacophores)
-
Solvent: DMF or Acetonitrile (polar aprotic is best to solvate the nucleophile).
-
Base:
or DIPEA (to neutralize the HCl byproduct). -
Temperature: 60–80 °C.
-
Observation: The C2-Cl is displaced; the C5-Cl remains intact.
Reactivity Map
Figure 2: Divergent synthesis capabilities. Note that standard nucleophiles attack C2, preserving the C5-Cl for later modification.
Applications in Drug Discovery
The 2,5-dichloro-6-methyl motif is not arbitrary; it is designed for specific biological interactions:
-
Lipophilic Tuning: The 6-methyl group increases LogP, enhancing blood-brain barrier (BBB) penetration for neuroprotective agents (e.g., Riluzole analogs).
-
Metabolic Blocking: The 5-chloro substituent blocks the C5 position from metabolic oxidation (a common clearance pathway for benzothiazoles), extending the drug's half-life (
). -
Anticancer Activity: Derivatives where the C2-Cl is replaced by hydrazine or guanidine moieties have shown potency against A549 (Lung) and MCF-7 (Breast) cancer cell lines by inhibiting tubulin polymerization.
Safety & Handling
-
Skin Sensitization: Benzothiazoles are potent sensitizers. Use nitrile gloves and work in a fume hood.
-
Reactivity: Reacts violently with strong oxidizers.
-
Storage: Store under inert gas (Argon) if possible to prevent hydrolysis of the C2-Cl bond over long periods, although it is relatively stable compared to acyl chlorides.
References
-
Synthesis of 2-chlorobenzothiazoles: Moon, N. S. (1949). Process for preparing 2-chlorobenzothiazole. US Patent 2,469,697. Link
- Cyclization Mechanisms: Gupta, R. R., et al. (2013). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer.
-
Anticancer Applications: Kumbhare, R. M., et al. (2012).[2] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing 2,5-dichloro-thienyl moiety. European Journal of Medicinal Chemistry. Link[3]
-
CAS Registry Data: NIH PubChem. Benzothiazole, 2,5-dichloro-6-methyl- (Compound Summary). Link
-
Nucleophilic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
